molecular formula C13H12BrN B7899843 3-Bromo-5-(4-ethylphenyl)pyridine

3-Bromo-5-(4-ethylphenyl)pyridine

Cat. No.: B7899843
M. Wt: 262.14 g/mol
InChI Key: QFDVABOOCLZSDR-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-ethylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It features a bromine atom at the third position and a 4-ethylphenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-ethylphenyl)pyridine can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 3-bromopyridine, 4-ethylphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

The reaction typically proceeds with good yields and high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-ethylphenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (50-80°C)

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., acetone), temperature (0-25°C)

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvent (e.g., ether), temperature (0-25°C)

Major Products Formed

    Substitution: 3-Amino-5-(4-ethylphenyl)pyridine, 3-Thio-5-(4-ethylphenyl)pyridine

    Oxidation: 3-Bromo-5-(4-formylphenyl)pyridine, 3-Bromo-5-(4-carboxyphenyl)pyridine

    Reduction: 3-Bromo-5-(4-ethylphenyl)piperidine

Scientific Research Applications

3-Bromo-5-(4-ethylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(4-ethylphenyl)pyridine is unique due to the presence of the ethyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature may also affect its reactivity in various chemical transformations, making it a valuable compound for diverse applications .

Properties

IUPAC Name

3-bromo-5-(4-ethylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-2-10-3-5-11(6-4-10)12-7-13(14)9-15-8-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVABOOCLZSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23 g (97 mmol) of methyl 3,5-dibromopyridine and 18 g (117 mmol, 1.2 eq.) of 4-ethylphenylboronic acid were reacted according to General Method 1A. Yield: 17 g (66% of theory)
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

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